

"protocol for isotopic labeling of anthranilic acid for NMR studies"

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Compound of Interest

Compound Name: Anthranilic acid

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Protocol for Isotopic Labeling of Anthranilic Acid for NMR Studies

Application Note

This document provides detailed protocols for the synthesis of isotopically labeled **anthranilic acid** and its application in Nuclear Magnetic Resonance (NMR) studies, particularly for the selective labeling of tryptophan residues in proteins. Isotopic labeling of biomolecules is a powerful technique that enables the study of protein structure, dynamics, and interactions at an atomic level. **Anthranilic acid** serves as an efficient and specific precursor for the biosynthesis of tryptophan, allowing for the introduction of isotopes such as ^{15}N , ^{13}C , and ^2H into the tryptophan side chain with high efficiency and minimal isotopic scrambling.[1][2] This approach is a cost-effective alternative to the use of other labeled precursors.[3]

The protocols outlined below are intended for researchers, scientists, and drug development professionals. They include methods for the chemical synthesis of various isotopologues of **anthranilic acid** and a protocol for the in vivo labeling of proteins expressed in *Escherichia coli*.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of different isotopically labeled **anthranilic acid** molecules and their intermediates.

Labeled Compound/Intermediate	Isotope(s)	Synthesis Step Yield (%)	Overall Yield (Calculated) (%)	Reference
[¹⁵ N]Phthalimide	¹⁵ N	66-84	-	[2]
[¹⁵ N]Anthranilic acid	¹⁵ N	53	~37-45	[2][3]
3,5-dideuterio[4,6- ¹³ C ₂]anthranilic acid intermediate	¹³ C, ² H	63-97	-	[4]
3,5-dideuterio[4,6- ¹³ C ₂]anthranilic acid	¹³ C, ² H	91-94	~30-35	[3][4]
4,6-dideuterio[5- ¹³ C]anthranilic acid intermediate	¹³ C, ² H	60-95	-	[1]
4,6-dideuterio[5- ¹³ C]anthranilic acid	¹³ C, ² H	90	~25-30	[1][3]

Experimental Protocols

I. Synthesis of [¹⁵N]Anthranilic Acid

This protocol describes the synthesis of [¹⁵N]anthranilic acid from [¹⁵N]phthalimide via a Hofmann rearrangement.

Materials:

- [¹⁵N]Phthalimide
- Sodium hydroxide (NaOH)

- Bromine (Br_2)
- Sodium bisulfate (NaHSO_4) solution (36%)
- Glacial acetic acid
- Distilled water

Procedure:[\[3\]](#)

- Prepare a 20% aqueous NaOH solution.
- Slowly add Br_2 to the NaOH solution at room temperature with stirring.
- Cool the resulting yellow solution to 0 °C.
- Add finely powdered ^{15}N phthalimide in small portions.
- Stir the mixture until the solid is completely dissolved, then cool to -5 °C.
- Add solid NaOH and stir vigorously for 30 minutes at -5 °C.
- Heat the reaction mixture to 70 °C for 5 minutes.
- Add NaHSO_4 solution.
- At 0 °C, carefully add glacial acetic acid to precipitate the product.
- Filter the precipitate, wash with cold water, and dry under vacuum to yield ^{15}N **anthranilic acid** as a light brown solid.

II. Synthesis of 3,5-dideuterio[4,6- $^{13}\text{C}_2$]anthranilic acid

This multi-step synthesis starts from $[1,3\text{-}^{13}\text{C}_2]$ acetone.

Materials:

- $[1,3\text{-}^{13}\text{C}_2]$ acetone

- Sodium nitromalonaldehyde monohydrate
- Potassium tert-butoxide
- Dimethylformamide (DMF)
- 5-chloro-1-phenyl-1H-tetrazole
- Palladium on carbon (Pd/C)
- Methanol, Toluene
- Diethyl ethylmalonate
- Peroxyacetic acid
- Paraperiodic acid
- Ethanol
- Deuterium chloride (DCI) in D₂O
- Hydrochloric acid (HCl)
- Dichloromethane (DCM)
- Magnesium sulfate (MgSO₄)

Procedure:[\[3\]](#)[\[4\]](#)

- The synthesis involves the formation of a ¹³C-labeled aniline derivative from [1,3-¹³C₂]acetone and sodium nitromalonaldehyde, followed by a series of reactions including reduction, cyclization, and oxidation to form a benzoic acid intermediate.
- The intermediate, [4,6-¹³C₂]2-(2-oxobutanamido)benzoic acid, is then subjected to deuteration.
- Dissolve the intermediate in DCI (7.6 N in D₂O) and reflux at 120 °C for 4 hours.

- Filter the hot mixture and evaporate the solvent under reduced pressure.
- Dissolve the product in water and acidify to pH 3-4 with 1 N HCl.
- Extract the aqueous phase with dichloromethane.
- Dry the combined organic phases over MgSO_4 and evaporate the solvent to yield 3,5-dideuterio[4,6- $^{13}\text{C}_2$]**anthranilic acid** as an off-white solid.

III. Synthesis of 4,6-dideuterio[5- ^{13}C]**anthranilic acid**

This synthesis starts from [2- ^{13}C]acetone.

Materials:

- [2- ^{13}C]acetone
- Similar reagents as in Protocol II, with specific intermediates for ^{13}C placement at the 5-position.
- HCl in D_2O

Procedure:[1][3]

- A similar synthetic strategy to Protocol II is employed, starting with [2- ^{13}C]acetone to generate the corresponding [4- ^{13}C]aniline derivative.
- A key step involves the perdeuteration of a [^{13}C]aminophenol intermediate in acidic D_2O at 180 °C under microwave irradiation for 7 hours.
- Subsequent reaction steps lead to the formation of the final product, 4,6-dideuterio[5- ^{13}C]**anthranilic acid**.

IV. In Vivo Labeling of Proteins in E. coli

This protocol describes the use of isotopically labeled **anthranilic acid** to selectively label tryptophan residues in a protein overexpressed in E. coli.

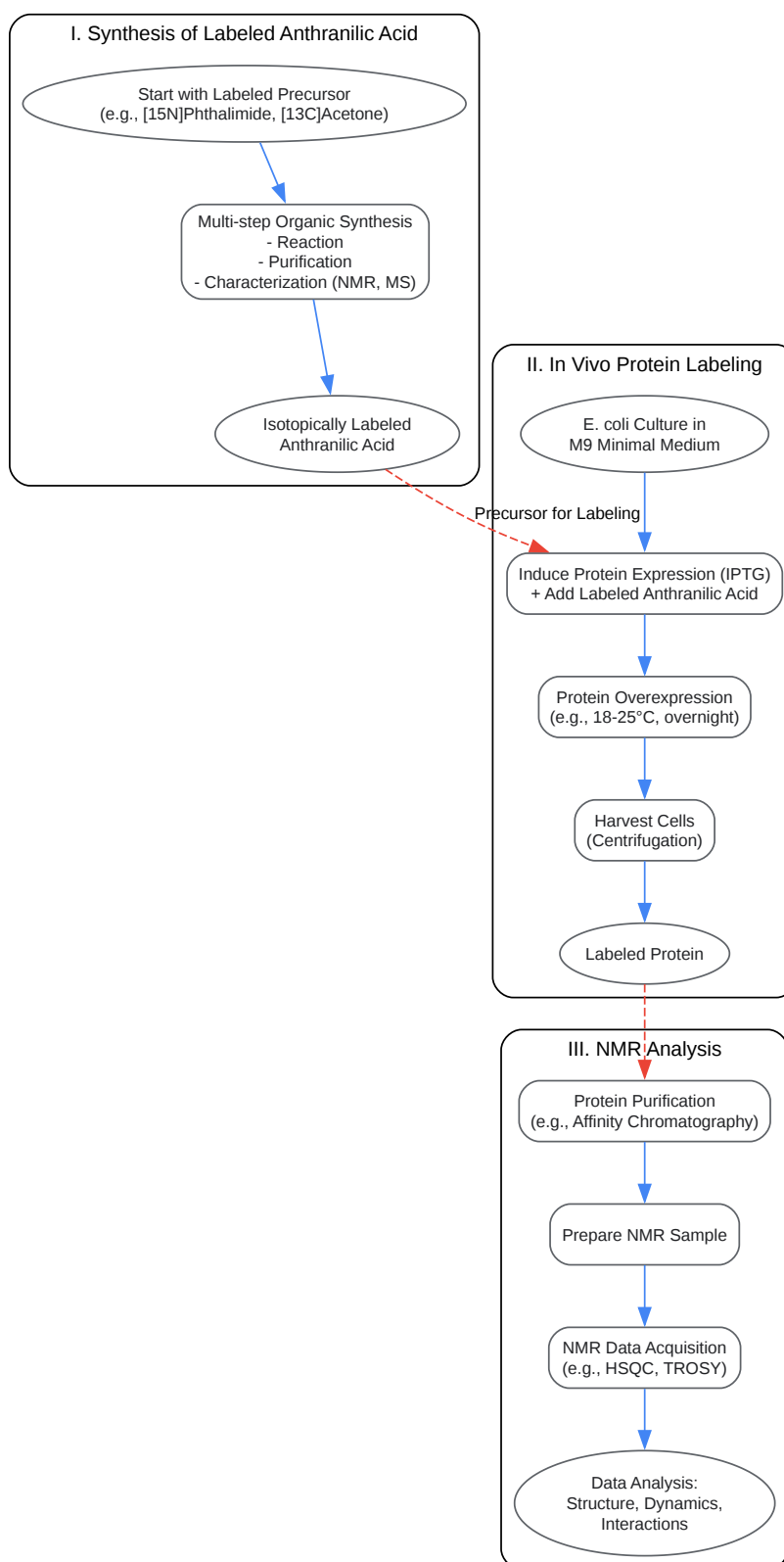
Materials:

- E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the target protein.
- M9 minimal medium.
- $^{15}\text{NH}_4\text{Cl}$ (if ^{15}N background labeling is desired).
- Isotopically labeled **anthranilic acid** (e.g., 3,5-dideuterio[4,6- $^{13}\text{C}_2$]**anthranilic acid**).
- Glucose (or $^{13}\text{C}_6$ -glucose for uniform ^{13}C labeling).
- Isopropyl β -D-1-thiogalactopyranoside (IPTG).

Procedure:[5]

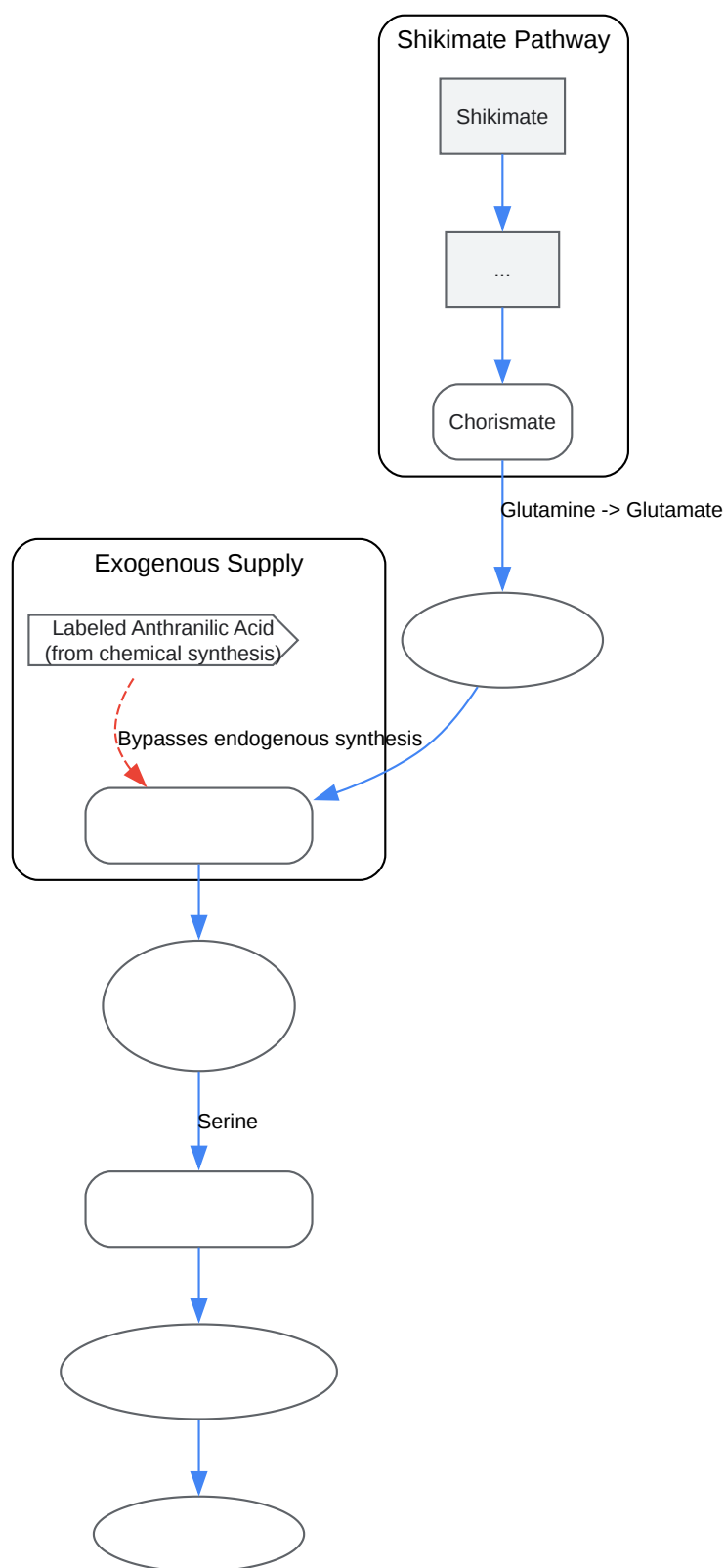
- Grow a starter culture of the E. coli strain overnight in LB medium.
- Inoculate M9 minimal medium (containing $^{15}\text{NH}_4\text{Cl}$ (1 g/L) and glucose as required) with the starter culture.
- Grow the cells at 37 °C with shaking until the OD_{600} reaches ~0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 1 mM.
- Simultaneously, add the isotopically labeled **anthranilic acid** to a final concentration of 10-50 mg/L.[1][5] For quantitative incorporation, a concentration of 50 mg/L of 3,5-dideuterio[4,6- $^{13}\text{C}_2$]**anthranilic acid** has been shown to be effective.[5]
- Continue to grow the cells at a reduced temperature (e.g., 18-25 °C) for several hours or overnight.
- Harvest the cells by centrifugation.
- Purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Visualizations



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Caption: Workflow for isotopic labeling of proteins using **anthranilic acid** for NMR studies.



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Caption: Biosynthetic pathway for selective tryptophan labeling using **anthranilic acid**.

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